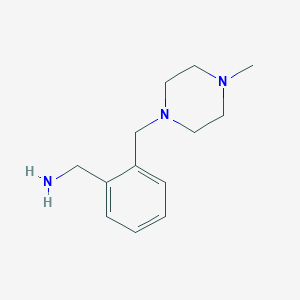

2-(4-Methylpiperazin-1-ylmethyl)benzylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Methylpiperazin-1-ylmethyl)benzylamine is an organic compound with the molecular formula C13H21N3. It is a derivative of piperazine and is used as an intermediate in the synthesis of various molecules. This compound is known for its applications in medicinal chemistry, organic synthesis, and drug discovery.

Vorbereitungsmethoden

2-(4-Methylpiperazin-1-ylmethyl)benzylamine is synthesized from piperazine and 4-methylbenzylamine. The reaction is carried out in a solvent such as dichloromethane and is catalyzed by a base such as sodium hydroxide. The reaction proceeds through an aldol condensation, followed by a dehydration reaction. The resulting product is a white solid, which can be purified by recrystallization.

Analyse Chemischer Reaktionen

2-(4-Methylpiperazin-1-ylmethyl)benzylamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.

Condensation: The compound can participate in condensation reactions to form larger molecules.

Common reagents and conditions used in these reactions include dichloromethane as a solvent, sodium hydroxide as a base, and various oxidizing and reducing agents.

Wissenschaftliche Forschungsanwendungen

2-(4-Methylpiperazin-1-ylmethyl)benzylamine is used in a variety of scientific research applications, including:

Medicinal Chemistry: It serves as a starting material for the synthesis of novel compounds with potential therapeutic effects.

Organic Synthesis: It is used as an intermediate in the synthesis of various organic molecules.

Drug Discovery: The compound is utilized in the development of new drugs, particularly in the synthesis of amino acids, peptides, and nucleotides.

Biological Research: It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Wirkmechanismus

2-(4-Methylpiperazin-1-ylmethyl)benzylamine acts as an intermediate in the synthesis of various molecules. It is believed to act as a catalyst in the synthesis of molecules, facilitating the reaction between different molecules. The compound inhibits the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels. This inhibition is associated with its anti-inflammatory, anti-fungal, anti-bacterial, and anti-cancer properties.

Vergleich Mit ähnlichen Verbindungen

2-(4-Methylpiperazin-1-ylmethyl)benzylamine can be compared with other similar compounds, such as:

Piperazine: A simple heterocyclic compound used as an anthelmintic and in the synthesis of various pharmaceuticals.

4-Methylbenzylamine: An organic compound used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.

N-Methylpiperazine: A derivative of piperazine used in the synthesis of various pharmaceuticals and as a corrosion inhibitor.

The uniqueness of this compound lies in its combination of the piperazine ring and the benzylamine group, which imparts specific chemical properties and reactivity.

Biologische Aktivität

2-(4-Methylpiperazin-1-ylmethyl)benzylamine, with the molecular formula C13H21N3, is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its role as an acetylcholinesterase inhibitor, its potential antimicrobial properties, and its implications in drug development.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a 4-methyl group, linked to a benzylamine moiety. This unique structure contributes to its varied biological interactions and reactivity.

1. Acetylcholinesterase Inhibition

One of the most notable biological activities of this compound is its inhibition of acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft, and its inhibition can lead to increased levels of acetylcholine. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

- Mechanism : The inhibition of AChE by this compound leads to enhanced cholinergic neurotransmission, which may improve cognitive functions and memory retention.

- Research Findings : Studies have indicated that derivatives similar to this compound exhibit significant AChE inhibitory activity, with IC50 values indicating potent efficacy against this enzyme .

2. Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. Preliminary studies suggest that it exhibits antibacterial and antifungal properties, making it a candidate for treating infections caused by specific pathogens.

- Antibacterial Activity : In vitro tests have shown effectiveness against certain strains of bacteria, indicating potential as an antimicrobial agent.

- Antifungal Activity : Similar studies have demonstrated antifungal effects, although further research is needed to quantify this activity and understand the underlying mechanisms .

Case Study 1: Alzheimer’s Disease Models

In a study involving animal models of Alzheimer’s disease, this compound was administered to evaluate its effects on cognitive function. The results indicated:

- Improvement in Memory : Treated animals showed significant improvements in memory tasks compared to control groups.

- Biochemical Analysis : Post-mortem analysis revealed reduced levels of amyloid plaques and improved cholinergic signaling pathways .

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to assess the antimicrobial efficacy of the compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound possesses varying degrees of effectiveness against different pathogens .

Eigenschaften

IUPAC Name |

[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-15-6-8-16(9-7-15)11-13-5-3-2-4-12(13)10-14/h2-5H,6-11,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGWICVOLZFMPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585490 |

Source

|

| Record name | 1-{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879896-50-1 |

Source

|

| Record name | 1-{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.